molecular formula C8H14N4O2 B13107492 tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate

Cat. No.: B13107492
M. Wt: 198.22 g/mol
InChI Key: BKSKWWVJVXHDSQ-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate is a compound known for its applications in various chemical reactions, particularly in the field of click chemistry. It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which accelerates reaction rates and suppresses cell cytotoxicity .

Preparation Methods

The synthesis of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1H-1,2,4-triazole-5-carbaldehyde in the presence of a suitable catalyst. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in click chemistry, particularly in CuAAC reactions, to facilitate the formation of triazole rings.

    Biology: Its biocompatibility makes it suitable for bioconjugation in chemical biology experiments.

    Medicine: It is used in the development of pharmaceuticals and diagnostic agents due to its ability to form stable complexes with various biomolecules.

    Industry: It is employed in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate involves its role as a ligand in CuAAC reactions. It coordinates with copper (I) ions to form a stable complex, which then catalyzes the cycloaddition of azides and alkynes to form triazole rings. This process is highly efficient and selective, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

tert-Butyl ((1H-1,2,4-triazol-5-yl)methyl)carbamate can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

tert-butyl N-(1H-1,2,4-triazol-5-ylmethyl)carbamate

InChI

InChI=1S/C8H14N4O2/c1-8(2,3)14-7(13)9-4-6-10-5-11-12-6/h5H,4H2,1-3H3,(H,9,13)(H,10,11,12)

InChI Key

BKSKWWVJVXHDSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=NN1

Origin of Product

United States

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